Didemethyl Rizatriptan Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Didemethyl Rizatriptan Hydrochloride is a potent anticancer agent that belongs to the indirubin analog family . It acts as a selective inhibitor of various kinases, including cyclin-dependent kinase (CDK), glycogen synthase kinase-3β (GSK-3β) . Rizatriptan, from which Didemethyl Rizatriptan Hydrochloride is derived, is a headache medicine that narrows the blood vessels around the brain . It also reduces substances in the body that can trigger headache pain, nausea, sensitivity to light and sound, and other migraine symptoms .

Synthesis Analysis

The synthesis of Rizatriptan, the parent compound of Didemethyl Rizatriptan Hydrochloride, has been described in patents .Molecular Structure Analysis

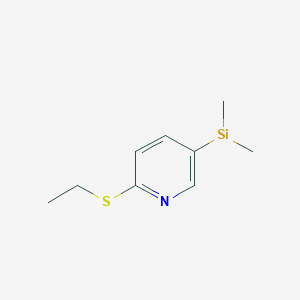

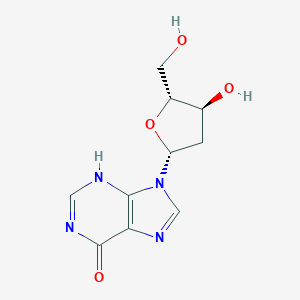

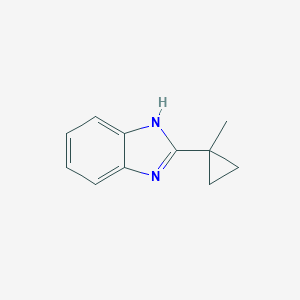

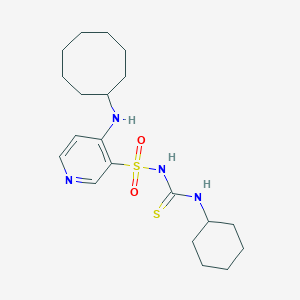

Didemethyl Rizatriptan Hydrochloride has a molecular formula of C13H16ClN5 and a molecular weight of 277.75300 g/mol . The structure includes an indole ring and a triazole ring, both of which are common structures in many bioactive compounds .Applications De Recherche Scientifique

Migraine Treatment Efficacy

Didemethyl Rizatriptan Hydrochloride, as part of the triptan class, is highlighted for its effectiveness in treating migraine symptoms. Triptans are recognized for their ability to alleviate migraine headaches by targeting serotonin (5-HT1B/1D) receptors, which play a crucial role in migraine pathophysiology. Studies have demonstrated that triptans not only improve headache symptoms but also address associated migraine features such as nausea and photophobia. Among the triptans, Rizatriptan has been noted for its rapid onset of action, contributing to its preference in clinical settings (Ramón-Carbajo, Álvarez-Escudero, & Pascual, 2013; Gelfand, 2018).

Formulation and Administration Routes

Research into triptan formulations, including Rizatriptan, focuses on enhancing bioavailability and effectiveness through alternative administration routes. Innovative delivery methods such as nasal, buccal, sublingual, and transdermal systems have been explored. These approaches aim to overcome limitations associated with oral administration, such as erratic absorption and the potential for delayed onset of action in the context of migraine attacks. The development of formulations like orodispersible tablets and microneedles for transdermal delivery illustrates ongoing efforts to improve patient outcomes and satisfaction (Kassem, 2016).

Pharmacoeconomic Considerations

The cost-effectiveness of Rizatriptan and other triptans has been a subject of study, with findings suggesting that while these medications may increase direct healthcare costs, they also contribute to reductions in indirect costs associated with migraine, such as lost productivity. The balance between the higher acquisition costs of triptans and their efficacy in reducing migraine-related disability underscores their value from a pharmacoeconomic perspective. This aspect is critical for healthcare systems and patients alike, emphasizing the importance of effective migraine management strategies (Lofland & Nash, 2005).

Safety And Hazards

Rizatriptan may cause serious side effects. Stop using rizatriptan and call your doctor at once if you have: sudden and severe stomach pain and bloody diarrhea; cold feeling or numbness in your feet and hands; severe headache, blurred vision, pounding in your neck or ears . You should not use rizatriptan if you have uncontrolled high blood pressure, heart problems, a history of heart attack or stroke, or circulation problems that cause a lack of blood supply within the body .

Orientations Futures

Rizatriptan has been approved by the FDA for children and adolescents of 6–17 years . The triptan-NSAID combination drug for pediatric patients also showed efficacy . Future research may focus on further understanding the pharmacokinetics and pharmacodynamics of Didemethyl Rizatriptan Hydrochloride, as well as exploring its potential applications in other therapeutic areas.

Propriétés

IUPAC Name |

2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5.ClH/c14-4-3-11-6-16-13-2-1-10(5-12(11)13)7-18-9-15-8-17-18;/h1-2,5-6,8-9,16H,3-4,7,14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOZZYWRWWRAAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647334 |

Source

|

| Record name | 2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Didemethyl Rizatriptan Hydrochloride | |

CAS RN |

1016900-28-9 |

Source

|

| Record name | 2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(3-Chloropropyl)amino]-1,3-dimethyluracil](/img/structure/B131462.png)

![Imidazo[1,2-b]pyridazine](/img/structure/B131497.png)